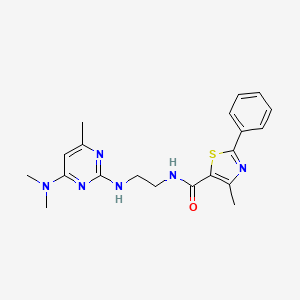
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide is an intriguing chemical compound, known for its diverse applications and unique structure. This article provides a detailed analysis of its preparation methods, chemical reactions, scientific applications, mechanism of action, and a comparison with similar compounds.
准备方法
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multistep organic synthesis process. The synthesis often involves the coupling of a pyrimidine derivative with a thiazole moiety via an amide linkage. Common reagents may include dimethylamine, methylpyrimidine, and various thiazole derivatives. Specific conditions like temperature, solvent choice, and pH are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial production methods involve large-scale reactions, often in batch or continuous flow reactors. These methods aim to maximize efficiency while maintaining stringent quality control. Catalysts, high-pressure conditions, and advanced purification techniques such as chromatography or crystallization are often employed.
化学反应分析
Types of Reactions: N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide can undergo a variety of chemical reactions:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction using agents like lithium aluminum hydride can yield amine derivatives.
Substitution: Nucleophilic or electrophilic substitutions can occur, especially at the dimethylamino and phenylthiazole sites.
Common Reagents and Conditions: Reagents such as bromine, iodine, and various metal catalysts are frequently used. Reaction conditions like solvent type (e.g., dichloromethane, ethanol) and temperature control are essential to guide the desired reaction pathway.
Major Products: Depending on the reaction, major products include oxidized, reduced, or substituted derivatives of the original compound.
科学研究应用
This compound has wide-ranging applications in various scientific fields:
Chemistry: Used as an intermediate in organic synthesis and for studying reaction mechanisms.
Biology: Employed in biochemical assays to understand cellular processes and enzyme interactions.
Medicine: Investigated for potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
作用机制
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide exerts its effects through specific molecular interactions. It often targets cellular enzymes and receptors, influencing biochemical pathways. For instance, it may inhibit key enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.
相似化合物的比较
N-(2-((4-amino-6-methylpyrimidin-2-yl)amino)ethyl)-2-phenylthiazole-5-carboxamide
N-(2-((4-chloro-6-methylpyrimidin-2-yl)amino)ethyl)-4-methylthiazole-5-carboxamide
N-(2-((4-dimethylamino-6-methylpyrimidin-2-yl)amino)ethyl)-4-methylthiazole-2-carboxamide
These comparisons highlight the distinct features and potential advantages of N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide.
生物活性
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Details |
|---|---|
| Common Name | This compound |
| CAS Number | 1203081-20-2 |
| Molecular Formula | C20H24N6OS |
| Molecular Weight | 396.5 g/mol |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various disease processes, particularly in cancer and microbial infections. The thiazole and pyrimidine moieties contribute to its interaction with biological targets.
- Antitumor Activity : Research indicates that derivatives of thiazole compounds exhibit significant anti-proliferative effects against various cancer cell lines. For instance, certain thiazole derivatives have been shown to inhibit cell growth in K562 (chronic myelogenous leukemia), A549 (lung cancer), and Jurkat (T-cell leukemia) cells, with IC50 values as low as 0.035 μM .
- Antimicrobial Activity : Compounds containing thiazole structures have demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Study 1: Antitumor Activity
In a study evaluating the anti-proliferative effects of thiazole derivatives, one compound demonstrated remarkable potency against Jurkat cells with an IC50 value of 0.035 μM. This suggests a strong potential for developing new anticancer agents based on this scaffold .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiazole derivatives revealed that certain compounds exhibited significant activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . The presence of electron-withdrawing groups on the thiazole ring enhanced antibacterial activity.
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound and related compounds:
属性
IUPAC Name |
N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6OS/c1-13-12-16(26(3)4)25-20(23-13)22-11-10-21-18(27)17-14(2)24-19(28-17)15-8-6-5-7-9-15/h5-9,12H,10-11H2,1-4H3,(H,21,27)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCOIWRYCRERPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













